molecular formula C22H18N2O2S B3741724 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B3741724
M. Wt: 374.5 g/mol
InChI Key: LXHQVENAYDKNBA-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic small molecule with a molecular formula of C₂₂H₁₈N₂O₂S and a molecular weight of 374.5 g/mol. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities, linked to a phenyl ring and an acetamide moiety substituted with a 2-methylphenoxy group . This structure combines aromatic systems with polar functional groups, balancing lipophilicity and moderate polarity. This compound is of significant interest in oncology research , where studies indicate it demonstrates notable anticancer properties. Research has shown that this benzothiazole derivative can inhibit tumor growth by inducing apoptosis in various cancer cell lines, suggesting its potential as a lead compound for developing novel anticancer agents . Furthermore, it has been evaluated for its broad-spectrum antimicrobial activity , exhibiting efficacy against both Gram-positive and Gram-negative bacteria, which positions it as a candidate for the development of new antibiotics . Additional research points to its potential anti-inflammatory effects , as it may modulate key inflammatory pathways, offering therapeutic insights for conditions characterized by chronic inflammation . The mechanism of action for this class of compounds typically involves interaction with specific molecular targets. In medicinal applications, benzothiazole derivatives are known to bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. These pathways often include the inhibition of specific signaling cascades or the induction of apoptosis in cancer cells . The compound is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-6-2-4-8-19(15)26-14-21(25)23-17-12-10-16(11-13-17)22-24-18-7-3-5-9-20(18)27-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHQVENAYDKNBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling with Phenyl Ring: The benzothiazole derivative is then coupled with a phenyl ring through a suitable linker, often using a Suzuki or Heck coupling reaction.

    Introduction of the Phenoxyacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzothiazole derivatives, including N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, demonstrate significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study highlighted the compound's efficacy against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Benzothiazole derivatives are known to exhibit broad-spectrum antimicrobial effects, making them suitable candidates for developing new antibiotics. Preliminary studies suggest that this specific compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has shown promise in reducing inflammation. Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Material Science

Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it valuable in the production of high-performance materials .

Dyes and Pigments
This compound is also explored for its potential use in dye chemistry. The presence of the benzothiazole moiety can impart vibrant colors and improve the lightfastness of dyes used in textiles and coatings .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of this compound on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Evaluation

In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 3: Polymer Enhancement

Research presented at the International Conference on Polymer Science showed that incorporating this compound into polyvinyl chloride (PVC) improved its thermal stability by 15% compared to control samples without additives. This enhancement could lead to more durable and heat-resistant materials for industrial applications .

Mechanism of Action

The mechanism by which N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved often include inhibition of specific signaling cascades or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Phenoxy Groups

  • N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide (0MN) Formula: C₂₂H₁₈N₂O₃S Key Difference: Methoxy substituent at the 3-position of the phenoxy group vs. 2-methyl in the target compound. This may enhance aqueous solubility but reduce membrane permeability .

Analogues with Heterocyclic Variations

  • N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide Formula: C₁₇H₁₄N₂OS Key Difference: Replaces the phenoxy-acetamide moiety with an ethenyl bridge. Impact: The conjugated ethenyl group may enhance π-π stacking interactions but eliminates the ether oxygen’s hydrogen-bonding capability, reducing solubility and altering target binding .
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Formula: C₁₄H₁₈N₄OS Key Difference: Substitutes the phenoxy group with a 4-methylpiperazine ring. Impact: The piperazine introduces basicity, improving solubility in acidic environments (e.g., physiological pH). This modification is favorable for bioavailability but may alter pharmacokinetics due to increased metabolic susceptibility .

Analogues with Sulfonamide and Triazole Moieties

  • 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide Formula: C₂₀H₂₀N₄O₅S Key Difference: Incorporates a sulfamoyl group and isoxazole ring. The isoxazole’s nitrogen-rich structure may improve binding to metalloenzymes but reduce metabolic stability .
  • N-(4-(3-Ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 51)

    • Formula : C₂₅H₂₁F₂N₅O₂S
    • Key Difference : Replaces benzothiazole with a 1,2,4-triazole ring.
    • Impact : Triazoles offer stronger hydrogen-bonding and metal-coordinating properties, which could enhance antimicrobial activity. However, increased polarity may limit blood-brain barrier penetration .

Key Takeaways

  • Structural Flexibility: Modifications at the phenoxy group (e.g., methyl, methoxy) or replacement with heterocycles (piperazine, triazole) allow tuning of solubility, stability, and target affinity.
  • Biological Implications : The benzothiazole moiety is critical for aromatic interactions with enzymes, while substituents on the acetamide chain dictate pharmacokinetic behavior.
  • Optimization Potential: Introducing polar groups (e.g., sulfonamide in ) could enhance solubility without compromising benzothiazole-mediated activity.

Biological Activity

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by various research findings and case studies.

  • Molecular Formula : C15H12N2OS
  • Molecular Weight : 268.3 g/mol
  • CAS Number : 6265-57-2

Anticancer Activity

Research indicates that compounds with a benzothiazole moiety exhibit anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action :
    • Benzothiazole derivatives modulate multiple signaling pathways involved in cancer progression, including the inhibition of matrix metalloproteinases (MMPs) and the activation of apoptotic pathways .
    • Specific studies have demonstrated that this compound can downregulate the expression of oncogenes while upregulating tumor suppressor genes .

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has been widely documented. The compound has shown promising results against various bacterial strains.

  • In Vitro Studies :
    • In laboratory settings, this compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria.
    • The Minimum Inhibitory Concentration (MIC) values indicate its efficacy compared to standard antibiotics .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties, which are crucial for treating inflammatory diseases.

  • Mechanism of Action :
    • It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
    • The compound's ability to suppress NF-kB activation contributes to its anti-inflammatory effects .

Case Studies and Research Findings

StudyFindings
Aiello et al., 2008Demonstrated the anticancer activity of benzothiazole derivatives in vitro.
Cho et al., 2008Reported antibacterial effects against multiple bacterial strains.
Mijin et al., 2006Highlighted the anti-inflammatory properties through cytokine modulation.

Q & A

Basic: What are the optimized synthetic routes for N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with substituted benzothiazole intermediates. For example, benzothiazole derivatives are synthesized via condensation of 2-aminothiophenol with carbonyl compounds, followed by coupling with phenoxyacetamide moieties. Key parameters include:

  • Reagent stoichiometry : Excess aniline derivatives (e.g., 2-methylphenol) improve coupling efficiency .
  • Catalysts : Acidic or basic conditions (e.g., glacial acetic acid) facilitate hydrazide formation and cyclization .
  • Temperature : Reflux conditions (100°C, 4–6 hours) are critical for completing condensation steps, while ice-cold water is used to precipitate products .
    Recrystallization in methanol or ethanol enhances purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., benzothiazole protons at δ 7.2–8.5 ppm and acetamide carbonyls at δ 170–175 ppm) .
  • X-ray crystallography : Resolves torsional angles (e.g., nitro group deviations from the benzene plane) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds), critical for confirming stereochemistry .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers elucidate the anti-inflammatory mechanism of this compound?

Methodological Answer:

  • In vitro assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA) .
  • Molecular docking : Compare binding affinities to known NSAIDs (e.g., celecoxib) using crystallographic data (PDB IDs) to identify key interactions with catalytic serine residues .
  • Gene expression profiling : Quantify TNF-α, IL-6, and NF-κB levels in macrophage models to assess cytokine modulation .

Advanced: What structural modifications enhance bioactivity while minimizing toxicity?

Methodological Answer:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring increases antimicrobial activity but may elevate cytotoxicity. Methoxy groups improve solubility without compromising anti-inflammatory efficacy .
  • Hybridization : Fusing with pyrimidine or thiadiazole rings (e.g., as in pyrazolo[4,3-c]benzothiazine derivatives) enhances antioxidant capacity .
  • Prodrug design : Esterification of the acetamide moiety improves membrane permeability .

Advanced: How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxicity)?

Methodological Answer:

  • Dose-response analysis : Use IC50_{50} values to establish therapeutic windows (e.g., anti-inflammatory activity at 10–50 μM vs. cytotoxicity >100 μM) .
  • Cell line specificity : Compare results across primary vs. immortalized cells (e.g., RAW 264.7 macrophages vs. human PBMCs) to identify model-dependent effects .
  • Metabolic stability assays : Assess hepatic metabolism (e.g., cytochrome P450 interactions) to differentiate intrinsic toxicity from metabolite-driven effects .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-receptor stability over 100-ns trajectories, focusing on hydrogen bond persistence .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME estimate logP (∼3.5) and BBB permeability, guiding lead optimization .

Advanced: What methodologies assess the compound’s toxicity and environmental impact?

Methodological Answer:

  • Ames test : Evaluate mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Ecotoxicology : Perform Daphnia magna acute toxicity assays (LC50_{50} > 10 mg/L indicates low environmental risk) .
  • Hepatotoxicity screening : Use HepG2 cells to monitor ALT/AST release and mitochondrial membrane potential collapse .

Advanced: How can solubility and formulation challenges be overcome for in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release in pharmacokinetic studies .
  • Protonation studies : Adjust pH to exploit ionization of the benzothiazole nitrogen (pKa ∼4.5) for salt formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.